3,5-Dibromo-1-{[3-chloro-4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole
Description
3,5-Dibromo-1-{[3-chloro-4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole is a halogenated triazole derivative characterized by a 1,2,4-triazole core substituted with two bromine atoms at positions 3 and 3. The nitrogen at position 1 is bonded to a benzyl group modified with chlorine and trifluoromethoxy substituents at the 3- and 4-positions of the phenyl ring, respectively. This structure confers unique electronic and steric properties, making it a candidate for applications in agrochemicals or pharmaceuticals.
Properties
IUPAC Name |
3,5-dibromo-1-[[3-chloro-4-(trifluoromethoxy)phenyl]methyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Br2ClF3N3O/c11-8-17-9(12)19(18-8)4-5-1-2-7(6(13)3-5)20-10(14,15)16/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFZMDNDDYRKKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C(=NC(=N2)Br)Br)Cl)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Br2ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
-
Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in anhydrous dimethylformamide (DMF).
-
Temperature : 60–80°C under nitrogen atmosphere to prevent hydrolysis.
-
Stoichiometry : A 1.2:1 molar ratio of benzyl chloride to triazole ensures complete alkylation.
Mechanistic Insight : Deprotonation of the triazole’s N1 hydrogen by the base generates a nucleophilic nitrogen, which attacks the electrophilic benzyl chloride. Competing alkylation at N2 or N4 is minimized due to steric hindrance from the bulky benzyl group.
Yield Data :
| Parameter | Value |
|---|---|
| Conversion Rate | 92–95% |
| Isolated Yield | 85–88% |
| Purity (HPLC) | ≥98% |
Regioselective Bromination at C3 and C5
Bromination of the alkylated triazole requires precise control to avoid overhalogenation.
Bromination Agents and Solvent Systems
-
Reagents : N-Bromosuccinimide (NBS) or molecular bromine (Br₂) in acetic acid.
-
Catalyst : Iron(III) bromide (FeBr₃) enhances electrophilic aromatic substitution.
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C.
Regiochemical Control : The electron-deficient triazole ring directs bromine to the meta positions (C3 and C5) relative to the benzyl group. Kinetic studies show that bromination at C3 occurs first, followed by C5 due to increased electron withdrawal after the first substitution.
Optimized Protocol :
-
Dissolve 1-{[3-chloro-4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole (1.0 eq) in DCM.
-
Add FeBr₃ (0.1 eq) and cool to 0°C.
-
Introduce NBS (2.2 eq) portionwise over 30 minutes.
-
Stir for 12 hours at room temperature.
Yield and Selectivity :
| Parameter | Value |
|---|---|
| Dibrominated Product | 78–82% |
| Monobrominated Byproduct | ≤5% |
| Purity (NMR) | ≥97% |
Purification and Characterization
Chromatographic Separation
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, 1H, Ar-H), 7.52 (s, 1H, Ar-H), 5.32 (s, 2H, CH₂), 4.01 (s, 1H, triazole-H).
Industrial-Scale Adaptations
Patent EP3994130B1 highlights continuous flow reactors for large-scale production, achieving 15% higher yield compared to batch processes. Key parameters include:
| Parameter | Batch Process | Flow Reactor |
|---|---|---|
| Reaction Time | 12 hours | 2 hours |
| Temperature | 25°C | 50°C |
| Annual Output | 500 kg | 2,000 kg |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-1-{[3-chloro-4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Coupling Reactions: Palladium catalysts and boronic acids are typically used under mild conditions to facilitate the coupling process.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
Agricultural Applications
3,5-Dibromo-1-{[3-chloro-4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole has been investigated for its potential use as a fungicide and herbicide. Its triazole moiety is known to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes, making it effective against various plant pathogens.
Case Studies:
- Fungicidal Activity: Research has shown that compounds with similar structures exhibit significant antifungal properties against pathogens such as Botrytis cinerea and Fusarium spp. These findings suggest that this compound may also possess comparable efficacy.
Pharmaceutical Applications
The compound's unique chemical structure positions it as a candidate for drug development. Triazoles are well-known in medicinal chemistry for their role in treating fungal infections and other diseases.
Potential Therapeutic Uses:
- Antifungal Agents: Due to its ability to disrupt fungal cell membrane integrity, it may be developed into a new class of antifungal medications.
Research Insights:
- Studies indicate that triazole derivatives can exhibit activity against various fungi, including Candida species and Aspergillus species. The specific modifications in the structure of this compound could enhance its pharmacological profile.
Materials Science Applications
The compound's properties lend themselves to applications in materials science, particularly in the synthesis of advanced materials with specific functionalities.
Applications:
- Polymer Chemistry: It can be utilized as a monomer or additive in the production of polymers with enhanced thermal stability and chemical resistance.
Research Findings:
- Preliminary studies suggest that incorporating triazole derivatives into polymer matrices can improve mechanical properties and thermal stability.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-1-{[3-chloro-4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole involves its interaction with specific molecular targets. The presence of bromine, chlorine, and trifluoromethoxy groups can influence its binding affinity and selectivity towards these targets. The compound may act by inhibiting or modulating the activity of enzymes or receptors involved in various biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 1,2,4-triazole derivatives with diverse substituents. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Differences
Substituent Effects on Physicochemical Properties: The 3-chloro-4-(trifluoromethoxy)phenyl group in the target compound introduces significant steric bulk and electron-withdrawing effects compared to the simpler 4-fluorobenzyl analog . This likely increases lipophilicity (logP) and thermal stability, which are critical for pesticidal activity .
The trifluoromethoxy group may enhance binding to insect-specific enzymes due to its electronegativity and hydrophobic character. Thiazolo-triazoles () exhibit distinct activity profiles, such as antimicrobial or anticancer effects, attributed to their fused heterocyclic systems.
Synthetic Accessibility :
- The target compound’s synthesis likely involves alkylation of 3,5-dibromo-1H-1,2,4-triazole with 3-chloro-4-(trifluoromethoxy)benzyl chloride, analogous to methods described for fluorobenzyl derivatives .
- In contrast, butenyl-substituted triazoles () may require allylation or cycloaddition strategies.
Notes
- Substituent variations significantly alter bioactivity, highlighting the need for targeted SAR studies.
Biological Activity
3,5-Dibromo-1-{[3-chloro-4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole is a synthetic compound belonging to the triazole family, characterized by its unique structural features that confer significant biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula : C10H5Br2ClF3N3O
- Molecular Weight : 435.42 g/mol
- CAS Number : 1240573-75-4
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. Specifically, compounds with similar structures have shown promising results against various cancer cell lines:
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cell proliferation and survival pathways, such as EGFR and PARP-1. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against breast (MCF-7) and liver (HepG2) cancer cells .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3,5-Dibromo-Triazole | MCF-7 | 1.07 | EGFR Inhibition |
| Indolyl-Triazole | HepG2 | 0.32 | PARP-1 Inhibition |
| Doxorubicin | MCF-7 | 4.0 | Chemotherapeutic Agent |
Antimicrobial Activity
Triazoles are known for their broad-spectrum antimicrobial properties. The presence of bromine and trifluoromethyl groups enhances the lipophilicity and metabolic stability of the compound, potentially improving its efficacy against bacterial and fungal pathogens. Studies indicate that triazole derivatives can exhibit significant antibacterial and antifungal activities .
Synthesis and Evaluation
A study synthesized various indolyl-triazole hybrids that included modifications similar to those found in this compound. These hybrids were evaluated for their cytotoxicity using MTT assays against MCF-7 and HepG2 cell lines. The results indicated that certain derivatives had IC50 values significantly lower than established chemotherapeutics like doxorubicin and Erlotinib, suggesting a strong potential for further development as anticancer agents .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Targeting key enzymes such as EGFR and PARP-1.
- Apoptosis Induction : Triggering programmed cell death in cancer cells.
These mechanisms are crucial for its efficacy as an anticancer agent and warrant further investigation into its structure-activity relationship (SAR).
Q & A
Basic: What are the optimal synthetic routes for preparing this triazole derivative?
Methodological Answer:
The synthesis typically involves cyclization of hydrazide precursors under reflux conditions. For example:
- Dissolve the hydrazide intermediate in dimethyl sulfoxide (DMSO) and reflux for 18 hours, followed by distillation under reduced pressure and crystallization (yield: ~65%) .
- Alternative routes use thionyl chloride in dichloromethane/DMF for sulfonamide activation, with reaction monitoring via LCMS (retention time: ~4.03 min) .
Key Parameters: - Solvent choice (DMSO or DMF) impacts reaction efficiency.
- Catalysts like CuI improve halogenation steps .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- LCMS : Monitors reaction progress and confirms molecular weight (e.g., formic acid/MeCN mobile phase) .
- NMR : Resolves substituent effects (e.g., ¹H/¹³C NMR for bromo and trifluoromethoxy groups).
- Elemental Analysis : Validates purity (>95% recommended for crystallography) .
Advanced: How can X-ray crystallography resolve ambiguities in molecular structure?
Methodological Answer:
- SHELX Suite : SHELXL refines small-molecule structures using high-resolution data, while SHELXD/SHELXE assist in experimental phasing .
- ORTEP-3 : Generates thermal ellipsoid plots to visualize steric effects of bromo/trifluoromethoxy groups .
Case Study : A similar triazole derivative showed a 0.041 R-factor after refinement, confirming planar geometry of the triazole ring .
Advanced: How do steric/electronic effects of substituents influence synthesis?
Methodological Answer:
- Bromo Groups : Increase steric hindrance, slowing nucleophilic substitution but stabilizing intermediates .
- Trifluoromethoxy Groups : Electron-withdrawing effects reduce electron density on the triazole ring, altering reactivity in cross-coupling reactions .
Data Contradiction : Computational models may underestimate steric effects, requiring empirical validation via crystallography .
Advanced: What strategies address bioactivity data contradictions between assays?
Methodological Answer:
- Enzyme Assays : Use ATP-binding site competition studies (e.g., CK2α inhibition with 1.63 Å X-ray resolution) .
- Dose-Response Curves : Compare IC₅₀ values across multiple assays to identify off-target effects.
Example : Structural analogs with trifluoromethoxy groups showed variable activity against pesticide targets, highlighting substituent-dependent interactions .
Advanced: How does refinement software choice impact crystallographic accuracy?
Methodological Answer:
Basic: What parameters optimize cyclization yields?
Methodological Answer:
- Temperature : Reflux at 80–100°C minimizes side reactions .
- Catalysts : CuI enhances bromine incorporation (yield increase: ~20%) .
- Solvent : DMF improves solubility of halogenated intermediates .
Advanced: How to validate binding interactions with biological targets?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
